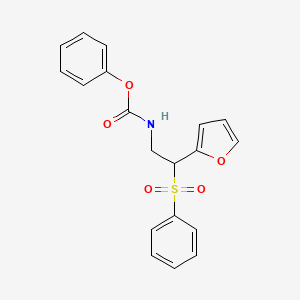

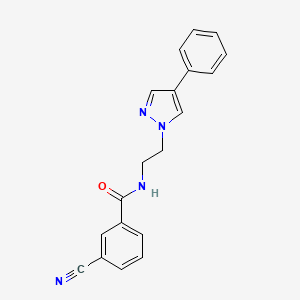

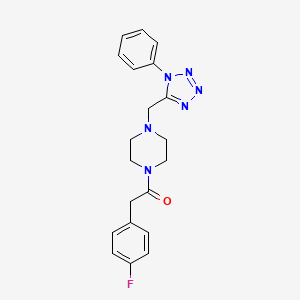

Phenyl (2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phenyl (2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)carbamate, also known as FUSPEX, is a chemical compound that has gained significant attention in the field of scientific research. The compound is a potent inhibitor of a protein called fatty acid synthase (FAS), which plays a crucial role in the biosynthesis of fatty acids. FAS is overexpressed in many types of cancer cells, making it an attractive target for cancer therapy.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The synthesis of 2,4-disubstituted furans, which involves treating 2,3-dibromo-1-phenylsulfonyl-1-propene with 1,3-diketones under basic conditions, has been a subject of research. This process yields furan derivatives through a selective deacetylation step, dependent on the steric demand of substituents. The strategy enables the preparation of complex furan structures, including naturally occurring compounds, through oxidative or reductive desulfonylation steps (Haines et al., 2011).

- Research on the regiocontrolled synthesis of γ-hydroxybutenolides via singlet oxygen-mediated oxidation of 2-thiophenyl furans highlights a method for transforming furan derivatives into valuable chemical structures through photooxygenation, offering insights into furan chemistry and its potential applications (Kotzabasaki et al., 2016).

- Studies on 2,3-dihalo-1-(phenylsulfonyl)-1-propenes as versatile reagents for synthesizing annulated furans and cyclopentenones show the utility of these reagents in constructing complex furan-based structures, contributing to the development of novel synthetic methodologies (Padwa et al., 1992).

Applications in Drug Synthesis and Biological Activities

- The development of prodrugs for amidines, specifically the synthesis and evaluation of carbamates of 2,5-bis(4-amidinophenyl)furan against Pneumocystis carinii pneumonia, demonstrates the potential medicinal applications of furan derivatives. This research has led to the identification of carbamate analogues with significant anti-PCP activity, providing a basis for further drug development (Rahmathullah et al., 1999).

Novel Chemical Transformations and Derivatives

- The one-step synthesis of 5-acylisothiazoles from furans, involving the conversion of substituted furans into 5-acylisothiazoles through the use of premixed ethyl carbamate and thionyl chloride, showcases innovative approaches to furan functionalization. This method provides a straightforward route to synthesizing diverse furan-based structures with potential applications in chemical synthesis and drug development (Guillard et al., 2001).

Propriétés

IUPAC Name |

phenyl N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5S/c21-19(25-15-8-3-1-4-9-15)20-14-18(17-12-7-13-24-17)26(22,23)16-10-5-2-6-11-16/h1-13,18H,14H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXPDZGPAMJWZKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[1-(4-Methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2858378.png)

![4-methyl-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2858384.png)

![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)quinoline-2-carboxamide](/img/structure/B2858385.png)

![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone](/img/structure/B2858389.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2858393.png)